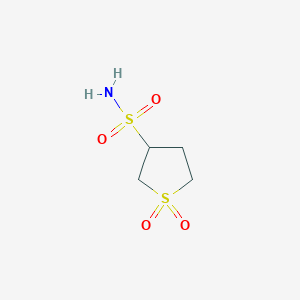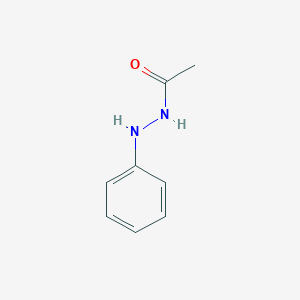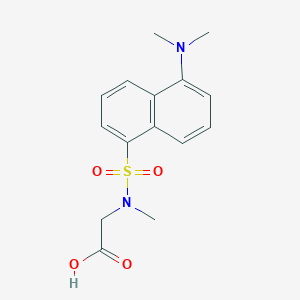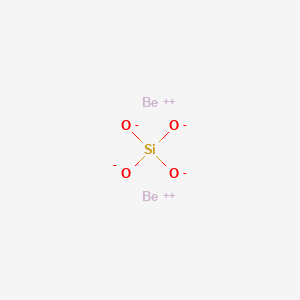
praseodymium(3+);pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
praseodymium(3+);pyridine-3-carboxylate is a coordination compound that combines praseodymium, a rare earth element, with trinicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trinicotinic acid praseodymium(III) salt typically involves the reaction of praseodymium(III) chloride with trinicotinic acid in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of trinicotinic acid praseodymium(III) salt may involve large-scale reactions in reactors where praseodymium(III) chloride is reacted with trinicotinic acid. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: praseodymium(3+);pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of praseodymium(IV) complexes.
Reduction: Reduction reactions can convert praseodymium(III) to praseodymium(II) in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where trinicotinic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.
Major Products Formed:
Oxidation: Praseodymium(IV) complexes.
Reduction: Praseodymium(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
praseodymium(3+);pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including luminescent materials and magnetic devices
Mechanism of Action
The mechanism of action of trinicotinic acid praseodymium(III) salt involves its interaction with molecular targets through coordination bonds. The praseodymium ion can interact with various biological molecules, influencing their structure and function. The pathways involved include metal-ligand coordination and redox reactions .
Comparison with Similar Compounds
- Praseodymium(III) acetate
- Praseodymium(III) borohydride
- Praseodymium(III) chloride
Comparison: praseodymium(3+);pyridine-3-carboxylate is unique due to its specific ligand (trinicotinic acid), which imparts distinct chemical properties compared to other praseodymium(III) compounds. For instance, praseodymium(III) acetate and praseodymium(III) chloride have different coordination environments and reactivity profiles .
Properties
CAS No. |
16468-77-2 |
|---|---|
Molecular Formula |
C18H12N3O6Pr-3 |
Molecular Weight |
507.2 g/mol |
IUPAC Name |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI Key |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
Synonyms |
Trinicotinic acid praseodymium(III) salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)

![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)


